6,8-difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “6,8-difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a novel pyrazoloquinoline-based compound with potential biological activities. It has been associated with potent anti-proliferative activities and favorable pharmacokinetic properties .
Synthesis Analysis
The synthesis of this compound involves a series of CH2-/CF2-linked triazolotriazines . The process was designed to eliminate the OCH2-related metabolic deficiency of previously reported triazolotriazine .Molecular Structure Analysis
The molecular formula of this compound is C23H14F3N3 . Its average mass is 389.373 Da and its mono-isotopic mass is 389.113983 Da .Chemical Reactions Analysis
The compound has been assessed for its c-Met activities, leading to a highly potent compound with IC50 values of 0.24 nM of enzymatic activity in c-Met and 0.85 nM of cellular activity in the EBC-1 cancer cell line .Physical And Chemical Properties Analysis
The compound has a molecular weight of 405.38. More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Antibacterial Activity
Fluorinated quinolines, including the compound , often exhibit strong antibacterial activity . They can inhibit bacterial DNA-gyrase, which is essential for bacteria reproduction . This makes them effective in treating various bacterial infections.
Antineoplastic Activity
Some synthetic quinolines have shown to exhibit antineoplastic (anti-cancer) activities . They could potentially be used in the development of new cancer treatments.
Antiviral Activity
Fluorinated quinolines may also have antiviral properties . They could potentially be used in the development of antiviral drugs.
Enzyme Inhibition
Many synthetic quinolines, including fluorinated ones, have been found to inhibit various enzymes . This property could be exploited in numerous ways in medical and biological research.
Agriculture
Some fluorinated quinolines have found application in agriculture . They could potentially be used as pesticides or in other agricultural applications.
Components for Liquid Crystals
Fluorinated quinolines can also be used as components for liquid crystals . This could potentially have applications in display technology.
Mechanism of Action
Target of Action
Similar compounds like fluoroquinolones are known to target bacterial dna-gyrase .
Mode of Action
It’s worth noting that fluoroquinolones, which share a similar structure, act by inhibiting bacterial dna-gyrase . This prevents the bacteria from replicating their DNA, thereby inhibiting their growth.
Biochemical Pathways
In the case of fluoroquinolones, the inhibition of dna-gyrase affects the dna replication pathway in bacteria .
Pharmacokinetics
For instance, a related compound was found to be slightly soluble at 20 °C .
Result of Action
Fluoroquinolones, which have a similar structure, result in the inhibition of bacterial growth by preventing dna replication .
Action Environment
Factors such as temperature can affect the solubility of a compound, which in turn can influence its bioavailability .
Future Directions
properties
IUPAC Name |
6,8-difluoro-3-(4-fluorophenyl)-1-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F3N3/c23-14-8-6-13(7-9-14)20-18-12-26-21-17(10-15(24)11-19(21)25)22(18)28(27-20)16-4-2-1-3-5-16/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXKVZORJHTYGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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